Gram‑Positive Selectivity: LTA‑Driven Discrimination vs. Gram‑Negative Bacteria
Antibacterial agent 140 chloride (Ru2) exhibits pronounced selectivity for Gram‑positive (G+) bacteria over Gram‑negative (G‑) species, mediated by its specific interaction with lipoteichoic acid (LTA) in the G+ cell wall. In fluorescence imaging experiments, Ru2 strongly stained S. aureus (G+) but showed negligible signal from E. coli (G‑) under identical conditions [1]. This selective staining enables washing‑free discrimination of G+ in mixed bacterial populations, a feature not observed with conventional ruthenium complexes lacking the AIE‑active LTA‑binding motif [1].
| Evidence Dimension | Bacterial staining specificity |
|---|---|
| Target Compound Data | Strong fluorescence signal on S. aureus (G+); minimal signal on E. coli (G‑) |
| Comparator Or Baseline | Gram‑negative bacteria (E. coli) |
| Quantified Difference | Qualitative selectivity; Ru2 effectively discriminates G+ from G‑ without requiring a washing step |
| Conditions | Fluorescence microscopy of bacterial suspensions (10⁸ CFU/mL) stained with Ru2 (10 μM, 30 min incubation) |
Why This Matters
This selectivity enables simultaneous detection and targeted photodynamic killing of Gram‑positive pathogens—a dual functionality that simplifies experimental workflows and reduces off‑target effects on commensal Gram‑negative flora.
- [1] Liu M, Song W, Deng P, et al. Specific discrimination and efficient elimination of gram-positive bacteria by an aggregation-induced emission-active ruthenium (II) photosensitizer. Eur J Med Chem. 2023;251:115249. doi:10.1016/j.ejmech.2023.115249. View Source
